(4E)-4-(3,5-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
(4E)-4-[(3,5-Dimethoxyphenyl)methylidene]-2-(3-fluorophenyl)-4,5-dihydro-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazolone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both methoxy and fluorophenyl groups in the molecule contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-4-[(3,5-dimethoxyphenyl)methylidene]-2-(3-fluorophenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of 3,5-dimethoxybenzaldehyde with 3-fluorophenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the oxazolone ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the oxazolone ring can yield the corresponding oxazolidinone derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Oxazolidinone derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine: The compound has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to modulate specific signaling pathways is of particular interest in medicinal chemistry.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4E)-4-[(3,5-dimethoxyphenyl)methylidene]-2-(3-fluorophenyl)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses.
Comparison with Similar Compounds
- (4E)-4-[(3,5-Dimethoxyphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one
- (4E)-4-[(3,5-Dimethoxyphenyl)methylidene]-2-(4-fluorophenyl)-4,5-dihydro-1,3-oxazol-5-one
Comparison: Compared to its analogs, (4E)-4-[(3,5-dimethoxyphenyl)methylidene]-2-(3-fluorophenyl)-4,5-dihydro-1,3-oxazol-5-one exhibits unique reactivity due to the position of the fluorine atom on the phenyl ring
Properties
Molecular Formula |
C18H14FNO4 |
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Molecular Weight |
327.3 g/mol |
IUPAC Name |
(4E)-4-[(3,5-dimethoxyphenyl)methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H14FNO4/c1-22-14-6-11(7-15(10-14)23-2)8-16-18(21)24-17(20-16)12-4-3-5-13(19)9-12/h3-10H,1-2H3/b16-8+ |
InChI Key |
UFVGDJUQHGOZCR-LZYBPNLTSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=CC=C3)F)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F)OC |
Origin of Product |
United States |
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